5-Bromo-4-chloro-2-methoxypyrimidine
Overview
Description
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-2-methoxypyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of halogenated heterocycles. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in cross-coupling reactions with indium organometallics, which are catalyzed by palladium-based enzymes . These interactions facilitate the formation of complex molecular structures, making this compound a crucial component in medicinal chemistry.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression patterns . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use . For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be used to study its therapeutic potential . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with other cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular functions. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methoxypyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form a key intermediate. This intermediate is then subjected to diazotization and chlorination to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in solvents like dimethylformamide (DMF) or ethanol, with the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-methoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxy-4-chloro-2-methoxypyrimidine .
Scientific Research Applications
5-Bromo-4-chloro-2-methoxypyrimidine is widely used in scientific research due to its versatility as a building block in organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-methoxypyrimidine involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the formation of bioactive compounds .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-methoxypyridine
- 5-Bromo-2-chloro-4-methoxypyrimidine
- 5-Bromo-2-chloro-4-methoxy-1,3-diazine
Comparison: 5-Bromo-4-chloro-2-methoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4-chloro-2-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJKVRNKYMBUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575884 | |
Record name | 5-Bromo-4-chloro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-93-0 | |
Record name | 5-Bromo-4-chloro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloro-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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